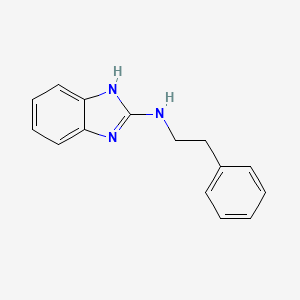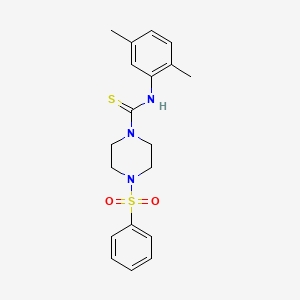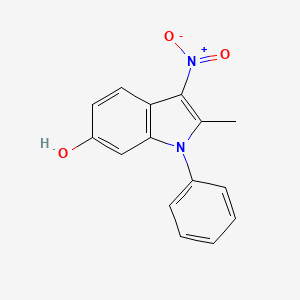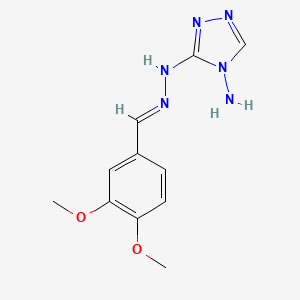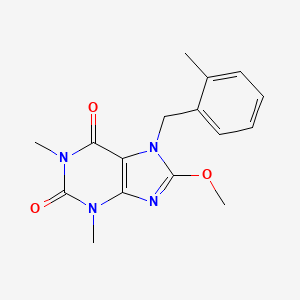
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease.
作用机制
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE4, which is expressed in various immune and inflammatory cells, smooth muscle cells, and neurons. By inhibiting PDE4, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 increases cAMP levels, which activates protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC). PKA and EPAC regulate various cellular processes, including inflammation, smooth muscle relaxation, and cognitive function.
Biochemical and Physiological Effects:
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to have various biochemical and physiological effects. In asthma and COPD, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 reduces airway inflammation, mucus production, and bronchoconstriction. In Alzheimer's disease, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 improves cognitive function, reduces amyloid-beta accumulation, and increases neurotrophic factor expression. 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has also been shown to have anti-inflammatory effects in various models of inflammation, including arthritis and colitis.
实验室实验的优点和局限性
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages and limitations for lab experiments. One advantage is its selectivity for PDE4, which allows for specific targeting of cAMP signaling pathways. Another advantage is its well-established synthesis method, which allows for easy access to the compound. However, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 research. One direction is to develop more potent and selective PDE4 inhibitors based on the 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 structure. Another direction is to investigate the potential therapeutic applications of 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, future research could focus on the development of 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 analogs with improved solubility and toxicity profiles.
合成方法
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multi-step process starting from 7-methylxanthine. The first step involves the alkylation of 7-methylxanthine with 2-methylbenzyl chloride to produce 7-(2-methylbenzyl)-7-methylxanthine. This intermediate is then oxidized to form 7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione. The final step involves the methylation of the 8-position with methoxy iodide to produce 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724.
科学研究应用
8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to inhibit PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP), leading to bronchodilation and anti-inflammatory effects. In Alzheimer's disease, 8-methoxy-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been shown to improve cognitive function by increasing cAMP levels in the brain.
属性
IUPAC Name |
8-methoxy-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-7-5-6-8-11(10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAQZHZICPICGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5816307.png)

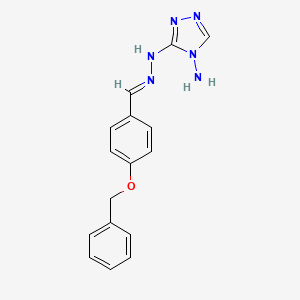
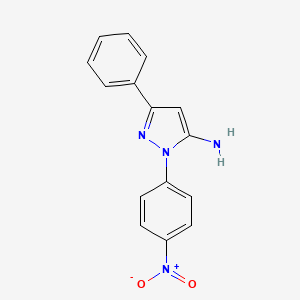

![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
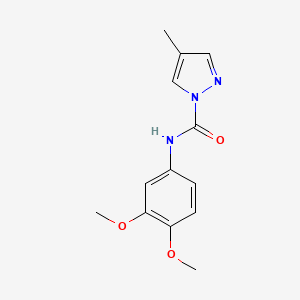
![4-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5816372.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5816386.png)
